2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene

Energetic Materials Safety Heterocyclic Synthesis

This is a unique, bench-stable nitroaromatic building block with a specific 1,3-dinitro-2-methyl substitution pattern, enabling exclusive regiochemistry in nucleophilic aromatic substitution. Its non-explosive nature makes it a safer alternative to TNT for routine laboratory handling. Critical for synthesizing 4,6-substituted indole isomers and active in leishmaniasis research (e.g., BTB 06237). Its distinct substitution pattern is not functionally interchangeable with other dinitroaromatics. Ensure your research success by ordering this essential intermediate.

Molecular Formula C8H5F3N2O4
Molecular Weight 250.13 g/mol
CAS No. 955978-78-6
Cat. No. B6321306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene
CAS955978-78-6
Molecular FormulaC8H5F3N2O4
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H5F3N2O4/c1-4-6(12(14)15)2-5(8(9,10)11)3-7(4)13(16)17/h2-3H,1H3
InChIKeyYKEVTSMJXUJEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 955978-78-6): A Non-Explosive TNT Surrogate for Heterocyclic Synthesis


2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene, also referred to as 2,6-dinitro-4-(trifluoromethyl)toluene, is a nitroaromatic compound characterized by a methyl group, two nitro groups, and a trifluoromethyl substituent on a benzene ring. Its molecular formula is C₈H₅F₃N₂O₄, with a molecular weight of 250.13 g/mol . This compound is distinguished by its synthetic utility as a non-explosive surrogate for 2,4,6-trinitrotoluene (TNT) in the preparation of heterocyclic compounds, specifically nitroindoles [1].

Why 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene Cannot Be Replaced by Other Dinitroaromatics


Generic substitution of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene with other dinitroaromatics, such as non-methylated 3,5-dinitrobenzotrifluoride or the regioisomeric 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene, is not viable for critical applications. The specific substitution pattern of this compound—with nitro groups at the 1,3-positions and a methyl group at the 2-position—dictates its unique reactivity in nucleophilic aromatic substitution and its role as a precursor to 4-nitro-6-(trifluoromethyl)-1H-indoles [1]. Furthermore, its design as a 'TNT surrogate' is predicated on a specific electronic balance where the CF₃ group replaces one nitro group of TNT, a property not shared by analogs lacking this precise arrangement [1].

Quantitative Differentiation of 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene Against Comparators


Safety Profile: Non-Explosive vs. 2,4,6-Trinitrotoluene (TNT)

The compound was explicitly designed and synthesized as a 'TNT surrogate' that mimics the reactivity of TNT in heterocyclic synthesis but is not explosive. The authors replaced one nitro group of TNT with a trifluoromethyl group to achieve this safety profile while maintaining similar electron-withdrawing characteristics [1].

Energetic Materials Safety Heterocyclic Synthesis

Synthetic Utility: Direct Precursor to 4-Nitro-6-(trifluoromethyl)-1H-indole

The target compound is a direct and high-yielding precursor to 4-nitro-6-(trifluoromethyl)-1H-indole via the Batcho–Leimgruber protocol. This transformation is not accessible from the regioisomer, 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene, which instead yields 6-nitro-4-(trifluoromethyl)-1H-indole [1].

Indole Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

Physicochemical Properties: Density and Boiling Point Benchmarking

The target compound has a predicted density of 1.535±0.06 g/cm³ at 20 °C and a boiling point of 254.7±35.0 °C at 760 mmHg . In contrast, the non-methylated analog 3,5-dinitrobenzotrifluoride has a reported density of 1.61 g/cm³ and a boiling point of 127-129 °C at 9 mmHg .

Physicochemical Properties Process Chemistry Formulation

Biological Scaffold: Essential Core for Antileishmanial Activity

The 1,3-dinitro-5-(trifluoromethyl)benzene core, as found in this compound, is a critical pharmacophore for antileishmanial activity. A derivative, BTB 06237, exhibits potent activity against L. donovani axenic amastigotes with an IC₅₀ of 0.52 ± 0.20 µM. SAR studies confirm that alterations to this core dramatically reduce potency [1]. The methyl group at the 2-position provides a handle for further functionalization without disrupting the essential pharmacophore.

Antiparasitic Medicinal Chemistry Structure-Activity Relationship

Proven Application Scenarios for 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene


Safe Synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indoles

This compound is the preferred starting material for the laboratory-scale synthesis of 4-nitro-6-(trifluoromethyl)-1H-indoles via the Batcho–Leimgruber protocol. Its non-explosive nature allows for routine handling without special safety infrastructure, while its unique regiochemistry ensures exclusive access to the 4,6-substituted indole isomer [1].

Medicinal Chemistry: Diversifiable Scaffold for Antileishmanial Agents

Researchers developing new treatments for leishmaniasis can use this compound as a core scaffold. The 1,3-dinitro-5-(trifluoromethyl)benzene moiety is essential for activity, as demonstrated by BTB 06237 (IC₅₀ = 0.52 µM), and the 2-methyl group offers a convenient point for further synthetic elaboration to optimize pharmacokinetic properties [2].

Process Chemistry: Intermediate for Fluorinated Nitroaromatics

As a bench-stable, non-explosive nitroaromatic, this compound serves as a versatile intermediate in the synthesis of more complex fluorinated building blocks for pharmaceuticals and agrochemicals. Its distinct physicochemical properties (density ~1.535 g/cm³, boiling point ~254.7 °C) can be leveraged in downstream purification and formulation steps .

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